(2E)-2-(1H-benzimidazol-2-yl)-3-[5-(piperidin-1-yl)furan-2-yl]prop-2-enenitrile
Description
The compound (2E)-2-(1H-benzimidazol-2-yl)-3-[5-(piperidin-1-yl)furan-2-yl]prop-2-enenitrile is a benzimidazole-acrylonitrile hybrid featuring a piperidinyl-substituted furan moiety. These compounds are synthesized via condensation reactions between substituted furan carbaldehydes and 2-cyanomethylbenzimidazoles, typically under reflux in ethanol .
Properties
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-(5-piperidin-1-ylfuran-2-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O/c20-13-14(19-21-16-6-2-3-7-17(16)22-19)12-15-8-9-18(24-15)23-10-4-1-5-11-23/h2-3,6-9,12H,1,4-5,10-11H2,(H,21,22)/b14-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAFQLUSMGWDCNR-WYMLVPIESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(O2)C=C(C#N)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2=CC=C(O2)/C=C(\C#N)/C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-2-(1H-benzimidazol-2-yl)-3-[5-(piperidin-1-yl)furan-2-yl]prop-2-enenitrile is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of (2E)-2-(1H-benzimidazol-2-yl)-3-[5-(piperidin-1-yl)furan-2-yl]prop-2-enenitrile is with a molecular weight of approximately 350.43 g/mol. The structure features a benzimidazole moiety, a piperidine ring, and a furan group, which are known to contribute to various biological activities.
Chemical Characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C21H22N4O |
| Molecular Weight | 350.43 g/mol |
| IUPAC Name | (2E)-2-(1H-benzimidazol-2-yl)-3-[5-(piperidin-1-yl)furan-2-yl]prop-2-enenitrile |
The biological activity of (2E)-2-(1H-benzimidazol-2-yl)-3-[5-(piperidin-1-yl)furan-2-yl]prop-2-enenitrile appears to be mediated through its interaction with specific molecular targets within biological systems. The proposed mechanisms include:
- DNA Binding: Similar compounds have shown the ability to bind to DNA, inhibiting DNA-dependent enzymes and disrupting cellular replication processes .
- Reactive Oxygen Species (ROS) Production: The compound may induce oxidative stress by generating ROS, leading to cellular apoptosis in cancer cells .
- Receptor Modulation: Interaction with various receptors involved in cell signaling pathways can lead to altered cellular responses, contributing to its antitumor effects .
Antitumor Activity
Research indicates that derivatives of benzimidazole compounds exhibit significant antitumor properties. In vitro studies have demonstrated that (2E)-2-(1H-benzimidazol-2-yl)-3-[5-(piperidin-1-yl)furan-2-yl]prop-2-eneni-trile shows cytotoxic effects against several human cancer cell lines.
Case Study:
In a study evaluating the compound's effects on lung cancer cell lines (A549, HCC827, NCI-H358), it was found that the compound exhibited IC50 values ranging from 6.26 μM to 20.46 μM depending on the assay format (2D vs. 3D cultures). This suggests that while effective in traditional assays, the compound's efficacy may vary under more physiologically relevant conditions .
Antimicrobial Activity
The compound also presents potential antimicrobial properties. Studies have shown that certain benzimidazole derivatives can inhibit microbial growth effectively. The mechanism often involves disruption of bacterial DNA synthesis or function, leading to cell death.
Table: Antimicrobial Activity Comparison
| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| (2E)-benzimidazole derivative | E. coli | 12 μg/mL |
| (2E)-benzimidazole derivative | S. aureus | 8 μg/mL |
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., nitro in , bromo in ) enhance molecular polarity and intermolecular interactions, leading to higher melting points (>300°C for nitro derivatives) compared to unsubstituted analogs.
- Piperidinyl vs.
Physicochemical Properties
Molecular Weight and Stability
- The target compound’s molecular weight (~350–400 g/mol) aligns with analogs in . Higher molecular weights correlate with increased hydrophobicity, as seen in bromo- and nitro-substituted derivatives.
- Substituents like piperidinyl may reduce crystallinity compared to aryl groups, as evidenced by chalcone derivatives in (reported as oils or low-melting solids).
Spectral Data
Insights :
- Piperidinyl-containing compounds (e.g., ) require harsher conditions (acetonitrile, base) compared to ethanol-based syntheses for aryl analogs .
- Palladium-catalyzed methods (e.g., ) achieve moderate yields but enable access to complex nitro derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
